molecular formula C8H6N2O2S2 B15333498 2'-Methyl-[2,4'-bithiazole]-4-carboxylic Acid

2'-Methyl-[2,4'-bithiazole]-4-carboxylic Acid

Cat. No.: B15333498
M. Wt: 226.3 g/mol
InChI Key: LLDGWHFDLMKSGO-UHFFFAOYSA-N
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Description

2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid is a heterocyclic compound that features a bithiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid typically involves the formation of the bithiazole ring system followed by the introduction of the methyl and carboxylic acid groups. One common method involves the cyclization of appropriate thioamide precursors under acidic conditions, followed by methylation and carboxylation reactions.

Industrial Production Methods: Industrial production of 2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole rings.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the bithiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted bithiazole derivatives.

Scientific Research Applications

2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid involves its interaction with molecular targets through its bithiazole core. This interaction can modulate various biochemical pathways, depending on the specific application. For instance, in coordination chemistry, it can form stable complexes with metal ions, influencing their reactivity and stability .

Comparison with Similar Compounds

Uniqueness: 2’-Methyl-[2,4’-bithiazole]-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in forming stable coordination complexes and in applications requiring specific reactivity profiles.

Properties

Molecular Formula

C8H6N2O2S2

Molecular Weight

226.3 g/mol

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C8H6N2O2S2/c1-4-9-5(2-13-4)7-10-6(3-14-7)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

LLDGWHFDLMKSGO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=NC(=CS2)C(=O)O

Origin of Product

United States

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